![molecular formula C8H7F3O2 B1351064 2-(Trifluoromethoxy)anisole CAS No. 261952-22-1](/img/structure/B1351064.png)
2-(Trifluoromethoxy)anisole
Overview
Description
2-(Trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H7F3O2 . It is used in various applications, including biological evaluations of some antitumor agents .
Synthesis Analysis
The synthesis of 2-(Trifluoromethoxy)anisole involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . The trifluoromethoxy group enhances the kinetic acidity of anisole by a factor of 3 if in the ortho position, 300 if in the para position, and almost 2000 if in the meta position .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)anisole consists of a benzene ring with a methoxy group (OCH3) and a trifluoromethoxy group (OCF3) attached to it . The average mass of the molecule is 192.135 Da .Chemical Reactions Analysis
The chemical reactions involving 2-(Trifluoromethoxy)anisole are complex. For example, nucleophilic trifluoromethoxylation of alkyl halides without silver has been reported . The reaction conditions tolerate a range of functional groups .Physical And Chemical Properties Analysis
2-(Trifluoromethoxy)anisole is a flammable liquid and vapor . It forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame .Scientific Research Applications
Antitumor Agent Synthesis
2-(Trifluoromethoxy)anisole has been used in the biological evaluation of analogs of antitumor agents, indicating its role in the synthesis or modification of compounds with potential cancer-fighting properties .
Trifluoromethoxylation Reagents
Recent advances in chemistry have seen the development of new trifluoromethoxylation reagents, making CF3O-containing compounds like 2-(Trifluoromethoxy)anisole more accessible for various applications, including pharmaceuticals and agrochemicals .
Pharmaceutical Chemistry
The trifluoromethoxy group is gaining importance in pharmaceutical chemistry due to its ability to increase stability, lipophilicity, and electronegativity of molecules, which can be crucial for drug development .
Agrochemical Research
Similarly, in agrochemical research, the trifluoromethoxy group’s properties are leveraged to enhance the effectiveness and durability of agrochemical compounds .
Safety and Hazards
Future Directions
The trifluoromethoxy group, which is part of 2-(Trifluoromethoxy)anisole, is finding increased utility as a substituent in bioactives . It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in the transmetalation process . This process involves the transfer of an organic group from a boron compound to a metal .
Biochemical Pathways
It is known to be involved in sm cross-coupling reactions , which are key in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the trifluoromethoxy group can confer increased stability and lipophilicity to compounds , which could potentially impact the bioavailability of 2-(Trifluoromethoxy)anisole.
Result of Action
It is known to be involved in sm cross-coupling reactions , which are crucial for the formation of carbon–carbon bonds in the synthesis of various organic compounds .
Action Environment
It is known that the compound is a flammable liquid , suggesting that its stability and reactivity could be influenced by environmental conditions such as temperature and the presence of ignition sources .
properties
IUPAC Name |
1-methoxy-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXDRFWDZPJPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380406 | |
Record name | 2-(Trifluoromethoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)anisole | |
CAS RN |
261952-22-1 | |
Record name | 1-Methoxy-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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